molecular formula C19H23N3O3 B2820696 1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 2034359-11-8

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2820696
CAS No.: 2034359-11-8
M. Wt: 341.411
InChI Key: GMJJVSXXCJHXRD-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(4-methoxybenzyl)urea, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used for the treatment of non-small cell lung cancer (NSCLC). This compound is a potent and selective inhibitor of the mutated EGFR protein, which is commonly found in NSCLC patients.

Scientific Research Applications

Cancer Research and Pharmacokinetics

  • AR-A014418, a closely related compound, exhibits potential against cancer cells, nociceptive pain, and neurodegenerative disorders. A study synthesized its deuterium-labeled version for LC–MS analysis to support pharmacokinetics research, highlighting its utility in studying drug absorption and distribution (Liang et al., 2020).

Anion Recognition and Photophysical Studies

  • Functionalized phenyl urea and thiourea possessing silatranes were synthesized and their anion recognition properties were explored through photophysical and theoretical studies. This research suggests applications in sensing and molecular recognition technologies (Singh et al., 2016).

Radiosynthesis for Imaging

  • The radiosynthesis of [(11)C-carbonyl] AR-A014418 via [(11)C]CO(2) fixation introduces a method for creating radiolabeled 1-aryl-3-benzyl ureas. This technique is valuable for developing positron emission tomography (PET) tracers for imaging studies, contributing to neuroscientific and oncological research (Hicks et al., 2012).

Enzyme Inhibition for Drug Discovery

  • Investigations into substituted phenyl ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) have identified potent inhibitors with potential therapeutic applications in cancer treatment. The study's insights into binding modes and enzyme inhibition underscore the compound's relevance in drug discovery (Pireddu et al., 2012).

Antimicrobial and Antiproliferative Effects

  • Some novel heterocyclic compounds derived from a similar chemical structure demonstrated significant lipase and α-glucosidase inhibition, providing a foundation for the development of new therapeutic agents addressing metabolic disorders (Bekircan et al., 2015).
  • Another study synthesized and evaluated the antiproliferative effects of phenylpyrazolodiazepin-7-ones on cancer cells, highlighting the potential for these compounds in cancer treatment strategies (Kim et al., 2011).

Properties

IUPAC Name

1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-24-17-9-3-14(4-10-17)11-20-19(23)21-15-5-7-16(8-6-15)22-12-18(13-22)25-2/h3-10,18H,11-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJJVSXXCJHXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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